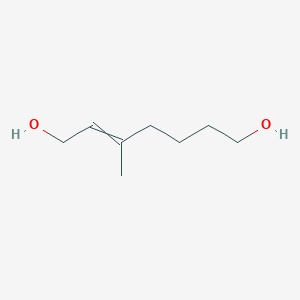![molecular formula C13H17NO B14257182 2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde CAS No. 188907-40-6](/img/structure/B14257182.png)
2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C13H17NO It is characterized by a cyclobutane ring substituted with a dimethylamino group and a formyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions: 2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed:
Oxidation: 2-[4-(Dimethylamino)phenyl]cyclobutane-1-carboxylic acid
Reduction: 2-[4-(Dimethylamino)phenyl]cyclobutan-1-ol
Substitution: Products depend on the nucleophile used, resulting in compounds with different substituents replacing the dimethylamino group.
科学研究应用
2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of cyclobutane derivatives with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde depends on its interaction with molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The cyclobutane ring provides structural rigidity, which can affect the binding affinity and specificity of the compound towards its targets.
相似化合物的比较
- 2-[4-(Dimethylamino)phenyl]cyclopropane-1-carbaldehyde
- 2-[4-(Dimethylamino)phenyl]cyclopentane-1-carbaldehyde
- 2-[4-(Dimethylamino)phenyl]cyclohexane-1-carbaldehyde
Comparison:
Structural Differences: The primary difference lies in the size of the cycloalkane ring (cyclopropane, cyclobutane, cyclopentane, cyclohexane).
Reactivity: The reactivity of these compounds can vary based on ring strain and steric factors. Cyclopropane derivatives tend to be more reactive due to higher ring strain compared to cyclobutane and larger rings.
Applications: While all these compounds can be used in organic synthesis, their specific applications may differ based on their structural properties and reactivity.
属性
CAS 编号 |
188907-40-6 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC 名称 |
2-[4-(dimethylamino)phenyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C13H17NO/c1-14(2)12-6-3-10(4-7-12)13-8-5-11(13)9-15/h3-4,6-7,9,11,13H,5,8H2,1-2H3 |
InChI 键 |
RCBDHRMHOOCGKR-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2CCC2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


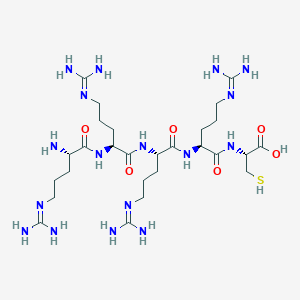

![1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene](/img/structure/B14257120.png)
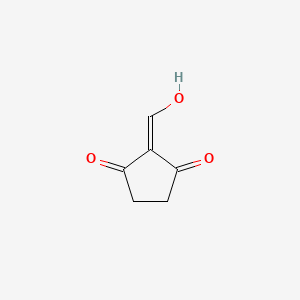
![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)


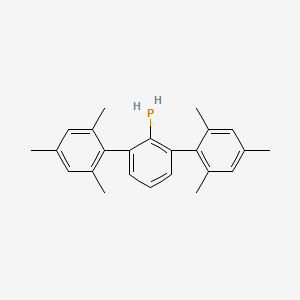
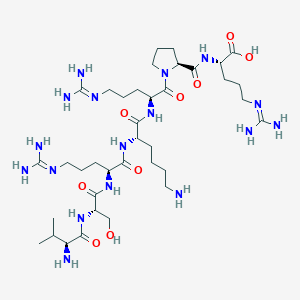
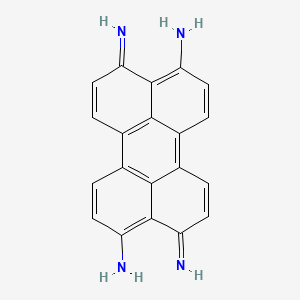
![Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro-](/img/structure/B14257154.png)
![[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid](/img/structure/B14257169.png)
